molecular formula C30H46O4 B13390452 6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

6-[6-(2-Carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

Cat. No.: B13390452
M. Wt: 470.7 g/mol
InChI Key: VGVAABHRCNAZRM-UHFFFAOYSA-N
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Description

3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid is a complex organic compound with the molecular formula C30H46O4. It is a derivative of tirucallane, a type of triterpenoid, and is characterized by its unique structure, which includes a secotirucallane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid typically involves multiple steps, starting from tirucallane or its derivatives. The process includes selective oxidation, reduction, and ring-opening reactions to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid include other tirucallane derivatives and triterpenoids, such as:

Uniqueness

What sets 3,4-Secotirucalla-4(28),7,24-triene-3,26-dioic acid apart from these similar compounds is its unique secotirucallane skeleton and specific functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-[6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,5a,7,8-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,12,20,22-24H,1,8-9,11,13-18H2,2-7H3,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVAABHRCNAZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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